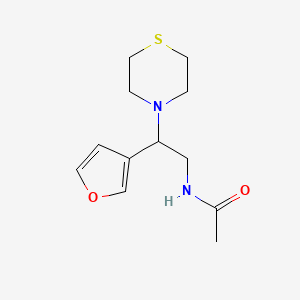

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10(15)13-8-12(11-2-5-16-9-11)14-3-6-17-7-4-14/h2,5,9,12H,3-4,6-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQGQEXIBRXAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=COC=C1)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide typically involves the reaction of furan derivatives with thiomorpholine and acetamide under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing furan-based compounds . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize yield and reaction time .

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furan platform chemicals are utilized . The process includes the dehydration of N-acetylglucosamine to produce furan derivatives, which are then further reacted to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furan compounds .

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of bio-based materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, leading to biological effects. The thiomorpholine ring may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Furan derivatives: Compounds like 5-hydroxymethylfurfural and 2,5-furandicarboxylic acid.

Thiomorpholine derivatives: Compounds containing the thiomorpholine ring with different substituents.

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is unique due to its combination of a furan ring, a thiomorpholine ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a furan ring, a thiomorpholine moiety, and an acetamide functional group. These structural components contribute to its biological activity by enabling interactions with various molecular targets.

Molecular Structure

- Chemical Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 239.30 g/mol

- CAS Number : Not specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Anticancer Activity

The compound has also been studied for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

In a study involving MCF-7 cells, treatment with this compound resulted in:

- IC50 : 25 µM

- Apoptosis Rate : Increased by 30% compared to control

The biological activity is believed to be mediated through the compound's interaction with specific enzymes and receptors involved in cellular signaling pathways. The furan ring may facilitate binding to target proteins, leading to modulation of their activity.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cancer cell metabolism.

- Receptor Interaction : It may bind to growth factor receptors, blocking signaling pathways that promote cell proliferation.

Recent Studies

- Antimicrobial Activity : A study published in 2024 found that this compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

- Anticancer Effects : Another research article highlighted its effectiveness in inducing apoptosis in cancer cells through the activation of caspase pathways .

- Mechanistic Insights : Further investigations revealed that the compound interacts with specific kinases, leading to altered phosphorylation states of key proteins involved in cell cycle regulation .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiomorpholine-ethyl intermediate via nucleophilic substitution between furan-3-yl ethylamine and thiomorpholine derivatives.

- Step 2 : Acetylation of the intermediate using acetyl chloride or acetic anhydride under anhydrous conditions.

- Critical Conditions : Solvents like dichloromethane or DMF, catalysts (e.g., triethylamine), and temperature control (0–25°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the furan, thiomorpholine, and acetamide groups.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (expected ~325 g/mol).

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) stretches .

- HPLC : Purity assessment (>95% for biological assays) .

Q. What functional groups dictate its chemical reactivity?

- Furan ring : Susceptible to electrophilic substitution (e.g., nitration).

- Thiomorpholine : Participates in oxidation (to sulfoxide/sulfone) or alkylation reactions.

- Acetamide moiety : Undergoes hydrolysis under acidic/basic conditions or nucleophilic substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and side-product formation.

- Catalyst Optimization : Compare triethylamine, DMAP, or pyridine for acetylation efficiency.

- Temperature Gradients : Use kinetic studies (e.g., 0°C vs. room temperature) to identify optimal conditions for intermediate stability.

- DoE (Design of Experiments) : Statistical approaches to evaluate interactions between variables (e.g., solvent, catalyst ratio, time) .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (caspase-3 activation) or flow cytometry.

- Dose-Response Repetition : Test multiple concentrations across 3+ independent replicates.

- Structural Confirmation : Re-verify compound identity and purity (NMR/MS) to rule out batch variability.

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding to hypothesized targets (e.g., kinases) .

Q. What computational strategies predict its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs, enzymes).

- MD Simulations : GROMACS or AMBER for dynamic stability analysis of ligand-target complexes.

- QSAR Modeling : Corrogate structural features (e.g., thiomorpholine ring size) with activity data to identify pharmacophores .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.